1-(4-(Diphenylamino)phenyl)ethanone
Overview
Description
1-(4-(Diphenylamino)phenyl)ethanone, also known as N-phenyl-4-(diphenylamino)acetophenone, is an organic compound with the molecular formula C20H17NO and a molar mass of 287.36 g/mol . This compound is characterized by its solid state, appearing as white or light yellow crystals . It is known for its good thermal stability and solubility in organic solvents such as ethanol and chloroform .
Preparation Methods
The synthesis of 1-(4-(Diphenylamino)phenyl)ethanone typically involves the reaction of aniline with an appropriate acid chloride to produce an amide. This amide is then reduced to form the corresponding amine, which subsequently reacts with the corresponding ketone to yield the target product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(4-(Diphenylamino)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-(Diphenylamino)phenyl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, aiding in the preparation of various compounds.
Biology: The compound’s properties make it useful in biological studies, particularly in understanding molecular interactions.
Medicine: It serves as a synthetic raw material for certain drugs, contributing to pharmaceutical research.
Industry: The compound is utilized in the preparation of dyes, pigments, and solvents.
Mechanism of Action
The mechanism of action of 1-(4-(Diphenylamino)phenyl)ethanone involves its interaction with molecular targets and pathways within a system. The specific pathways and targets depend on the context of its application, such as its role in drug synthesis or as a reagent in chemical reactions. Detailed studies on its mechanism of action are essential for understanding its effects and optimizing its use in various fields.
Comparison with Similar Compounds
1-(4-(Diphenylamino)phenyl)ethanone can be compared with other similar compounds such as:
- 4-(Dimethylamino)phenyl)ethanone
- 4-(Diphenylamino)acetophenone
- 4-(N-phenylanilino)phenyl)ethanone
These compounds share structural similarities but differ in their specific functional groups and properties. The uniqueness of this compound lies in its specific molecular structure, which imparts distinct thermal stability and solubility characteristics .
Properties
IUPAC Name |
1-[4-(N-phenylanilino)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO/c1-16(22)17-12-14-20(15-13-17)21(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBZHEMVWXFWIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80602546 | |
Record name | 1-[4-(Diphenylamino)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80602546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1756-32-7 | |
Record name | 1-[4-(Diphenylamino)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80602546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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